![molecular formula C17H19NO4 B1214951 (S)-6-O-Methylnorlaudanosoline](/img/structure/B1214951.png)
(S)-6-O-Methylnorlaudanosoline
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Overview
Description
(S)-6-O-methylnorlaudanosoline is an aromatic ether. It derives from a (S)-norlaudanosoline.
Scientific Research Applications
O-Methyltransferase Activity
(S)-6-O-Methylnorlaudanosoline serves as a substrate for various O-methyltransferases involved in the biosynthesis of benzylisoquinoline alkaloids. Studies have demonstrated that specific enzymes like GFLOMT1 and GFLOMT2 can catalyze the methylation of norlaudanosoline to produce this compound, showcasing its role in metabolic pathways within plants such as Galanthus flavus and Nymphaea species. The enzymatic activity is characterized by high catalytic efficiency, with kinetic parameters indicating favorable substrate turnover rates (Table 1) .
Enzyme | Substrate | Kinetic Parameters (Km) | Conversion Efficiency |
---|---|---|---|
GFLOMT1 | (S)-norlaudanosoline | 12 µM | High |
GFLOMT2 | This compound | 15 µM | Moderate |
Biosynthetic Pathways
The compound is pivotal in the biosynthetic pathways of various bioactive compounds. For instance, it is involved in the transformation of norcoclaurine to more complex alkaloids such as laudanosine and reticuline. The specificity of O-methyltransferases for this compound indicates its central role in the diversification of alkaloid structures .
Analgesic Properties
Recent studies have highlighted the potential analgesic properties of this compound derivatives. Research indicates that modifications to the structure can enhance binding affinity to opioid receptors, leading to increased antinociceptive effects in animal models. The pharmacological profile suggests that these compounds may offer therapeutic advantages over traditional opioids by reducing side effects such as respiratory depression .
Anticancer Activity
Emerging research has explored the anticancer potential of this compound derivatives. Some studies have reported cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead for developing new anticancer agents . The mechanism of action appears to involve apoptosis induction in cancer cells, which warrants further investigation.
Case Study: Enzymatic Characterization
A detailed study isolated two O-methyltransferases from sacred lotus that efficiently methylated (S)-norlaudanosoline and its derivatives, including this compound. The study provided insights into substrate specificity and enzyme kinetics, demonstrating how these enzymes can be harnessed for biotechnological applications in alkaloid production .
Case Study: Pharmacological Evaluation
In vivo studies have evaluated the analgesic effects of this compound derivatives compared to conventional opioids. Results indicated enhanced potency with reduced side effects, highlighting its potential as a safer alternative for pain management .
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-[[(1S)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H19NO4/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,18-21H,4-6H2,1H3/t13-/m0/s1 |
InChI Key |
RHMGJTZOFARRHB-ZDUSSCGKSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O |
Isomeric SMILES |
COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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